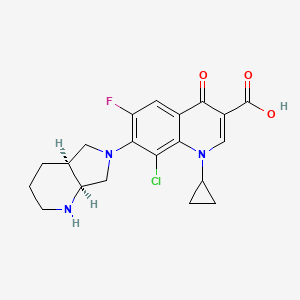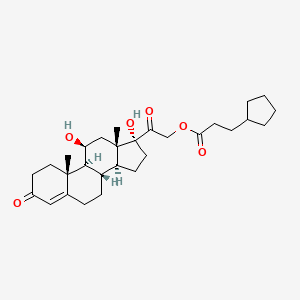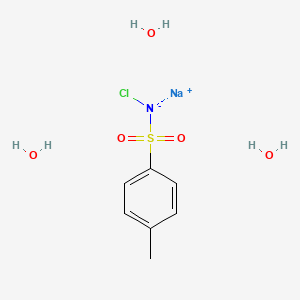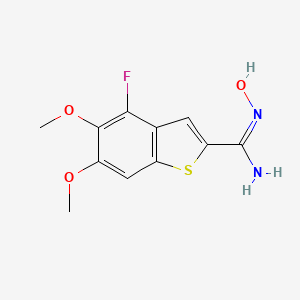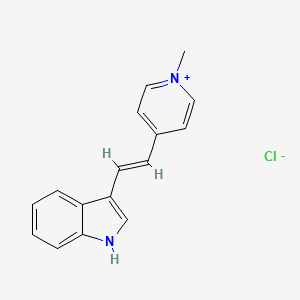
4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride, also known as MPP+, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of neuroscience. MPP+ is a neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Structural and Stability Analysis
Research by Foretić et al. (2012) investigated the stability and ionization ability of pyridinium derivatives, including those structurally related to 4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride. They found differences in stability and ionization ability among these compounds in aqueous environments, crucial for understanding their behavior in biological systems (Foretić et al., 2012).
Polymer Chemistry Applications
Luca et al. (1980) explored the addition reaction between poly(4-vinylpyridinium chloride) and electrophilic vinyl compounds, leading to ammonium quaternary polymers. This research provides insights into the polymerization potential of compounds similar to 4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride (Luca et al., 1980).
Nonlinear Optical Properties
Li et al. (2012) synthesized thienyl-substituted pyridinium salts, including structures related to the compound , to study their nonlinear optical (NLO) properties. This research is significant for the development of optical materials and technologies (Li et al., 2012).
Catalytic Applications
Shirini et al. (2014) utilized poly(4-vinylpyridinium) perchlorate as a catalyst for synthesizing biscoumarins and bisindoles. The study highlights the catalytic efficiency of pyridinium-based compounds in organic synthesis (Shirini et al., 2014).
Eigenschaften
CAS-Nummer |
64651-39-4 |
|---|---|
Produktname |
4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride |
Molekularformel |
C16-H15-N2.Cl |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;chloride |
InChI |
InChI=1S/C16H14N2.ClH/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H |
InChI-Schlüssel |
CZWNQQJOJRLUSS-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[Cl-] |
SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Cl-] |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Cl-] |
Andere CAS-Nummern |
64651-39-4 |
Synonyme |
3-[(E)-2-(1-Methylpyridin-1-ium-4-yl)ethenyl]-1H-indole Chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



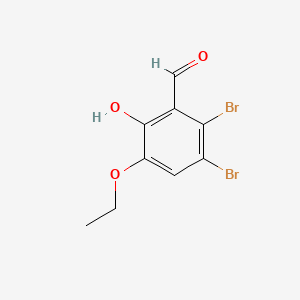
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
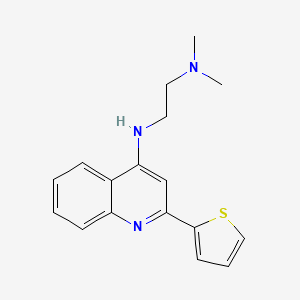
![2-[2-(diethylamino)ethyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B1663263.png)
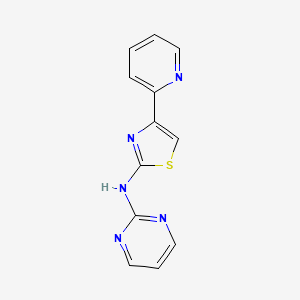
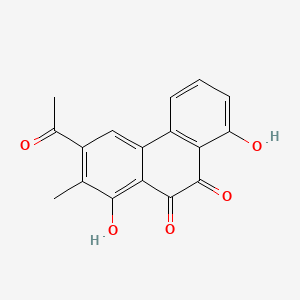
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
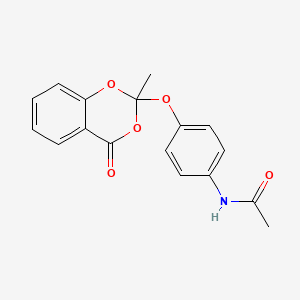
![2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione](/img/structure/B1663274.png)
